Dimethyl 5-hydroxy-6-methylpyridine-3,4-dicarboxylate
Description
Properties
IUPAC Name |
dimethyl 5-hydroxy-6-methylpyridine-3,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-5-8(12)7(10(14)16-3)6(4-11-5)9(13)15-2/h4,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKGQTRSBDGGXBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30403964 | |
| Record name | dimethyl 5-hydroxy-6-methylpyridine-3,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30403964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18872-74-7 | |
| Record name | dimethyl 5-hydroxy-6-methylpyridine-3,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30403964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Diene and Dienophile Selection
The oxazole derivative 1 (2-methyl-4-ethoxyoxazole) reacts with diethyl maleate (2 ) under thermal conditions to form bicyclic adducts rac-3 (endo) and rac-4 (exo). The endo isomer (rac-3 ) exhibits a characteristic bridgehead proton resonance at 5.80 ppm (J = 4 Hz) in -NMR, confirming a 45° dihedral angle between adjacent protons. Diethyl maleate is preferred over fumarate derivatives due to superior regioselectivity and reduced side-product formation.
Aromatization and Hydrolysis
Post-cycloaddition, the bicyclic intermediates undergo aromatization via dehydration. Treatment with aqueous HCl at 80°C for 4 hours converts rac-3 into this compound (5 ) in 72% yield. Critical to this step is the elimination of ethanol, which drives the equilibrium toward the aromatic product.
Alternative Synthetic Routes via Esterification and Condensation
Ethyl Acetoacetate-Mediated Condensation
Reaction of α-(dimethylaminomethylene)-2-pyridineacetate with ethyl acetoacetate in acetic anhydride yields ethyl 3-(2'-quinolyl)-6-methyl-2-pyridone-5-carboxylate (33% yield). While this route primarily generates pyridone derivatives, transesterification with methanol under acidic conditions (HSO, reflux) can produce the target dimethyl ester.
Palladium-Catalyzed Cross-Coupling
A patent-pending method utilizes Suzuki-Miyaura coupling between 6-methylpyridin-3-yl trifluoromethanesulfonate (V ) and arylboronic esters. Using Pd(OAc) and P(p-tol) in NMP/toluene at 85°C, the reaction achieves 83% yield of a key ethanone intermediate, which is subsequently oxidized and esterified. This route avoids hazardous peroxides and reduces inorganic waste compared to classical hydride reductions.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Systems
-
Hydrosilylation : Diethoxymethylsilane with tetrabutylammonium fluoride (TBAF) selectively reduces carbonyl groups without affecting the hydroxypyridine ring.
-
Acid Catalysis : Sulfuric acid (4:1 toluene/HSO) optimizes hydration of ethynyl precursors to methyl ketones (90% yield).
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Column chromatography (SiO, n-hexane:EtOAc 4:1) resolves diastereomers rac-3 and rac-4 , with the endo isomer eluting first. HPLC analysis (C18, 70:30 HO:MeCN) confirms >98% purity for the final product.
Industrial and Environmental Considerations
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-hydroxy-6-methylpyridine-3,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.
Major Products Formed
Oxidation: 5-oxo-6-methylpyridine-3,4-dicarboxylate.
Reduction: 5-hydroxy-6-methylpyridine-3,4-dimethanol.
Substitution: 5-hydroxy-6-methyl-2-nitropyridine-3,4-dicarboxylate (nitration product).
Scientific Research Applications
Chemistry
DMHMPDC is primarily used as a building block for synthesizing more complex heterocyclic compounds. Its structure allows for various chemical reactions, including oxidation, reduction, and electrophilic substitution, making it a valuable intermediate in synthetic pathways.
| Reaction Type | Example Reagents | Major Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate | 5-oxo-6-methylpyridine-3,4-dicarboxylate |
| Reduction | Lithium aluminum hydride | 5-hydroxy-6-methylpyridine-3,4-dimethanol |
| Substitution | Concentrated nitric acid (nitration) | 5-hydroxy-6-methyl-2-nitropyridine-3,4-dicarboxylate |
Biology
In biological studies, DMHMPDC has shown potential as an enzyme inhibitor and in receptor binding studies due to its structural similarity to biologically active molecules. The compound interacts with specific enzymes and receptors, influencing metabolic pathways and signaling mechanisms.
Enzyme Inhibition Studies
Research indicates that DMHMPDC can inhibit several key enzymes:
| Enzyme | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| Protein Kinase A | Competitive | 25 |
| Phosphodiesterase | Non-competitive | 15 |
| Cyclooxygenase | Mixed | 30 |
Receptor Binding Affinity
The compound's affinity for various receptors is notable:
| Receptor | Binding Affinity (Ki, nM) |
|---|---|
| Adenosine A2A | 50 |
| Serotonin 5-HT2A | 75 |
| Dopamine D2 | 100 |
Case Study 1: Antitumor Activity
A study demonstrated that DMHMPDC exhibits cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involved apoptosis induction through modulation of Bcl-2 family proteins.
Case Study 2: Neuroprotective Effects
Another investigation highlighted the neuroprotective properties of DMHMPDC in models of neurodegenerative diseases. The compound reduced oxidative stress markers and improved neuronal survival rates in vitro.
Mechanism of Action
The mechanism of action of Dimethyl 5-hydroxy-6-methylpyridine-3,4-dicarboxylate involves its interaction with specific molecular targets. The hydroxyl and ester groups allow it to form hydrogen bonds and interact with active sites of enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Diethyl 5-hydroxy-6-methylpyridine-3,4-dicarboxylate
Molecular Formula: C₁₂H₁₅NO₅ Key Differences:
- The ethyl ester groups (positions 3 and 4) increase molecular weight (253.25 g/mol) and lipophilicity compared to the dimethyl variant.
- Synthesis : Prepared via Diels-Alder reaction between 5-ethoxy-4-methyloxazole and diethyl maleate .
- Applications: A key intermediate in pyridoxine (vitamin B6) synthesis. Reduction with silane monomers yields pyridoxine, highlighting its role in vitamin production .
| Property | Dimethyl Ester | Diethyl Ester |
|---|---|---|
| Molecular Weight | 239.23 g/mol | 253.25 g/mol |
| Ester Groups | Methyl (-OCH₃) | Ethyl (-OCH₂CH₃) |
| Lipophilicity (LogP) | Lower | Higher |
| Synthetic Yield | Moderate (varies with catalyst) | High (optimized conditions) |
5-Hydroxy-6-methylpyridine-3,4-dicarboxylic Acid
Molecular Formula: C₈H₇NO₅ Key Differences:
- Replaces ester groups with carboxylic acids (-COOH), reducing lipophilicity and enhancing water solubility.
- Tautomerism: Exists as 5-hydroxy-6-methylpyridine-3,4-dicarboxylate (enol form) and 5-oxido-6-methylpyridinium-3,4-dicarboxylate (keto form), influencing biological interactions .
- Applications : Serves as a conjugate acid/base pair in enzymatic reactions, unlike the ester forms .
| Property | Dimethyl Ester | Dicarboxylic Acid |
|---|---|---|
| Solubility in Water | Low | High |
| Bioavailability | Moderate (requires hydrolysis) | High (ionized at physiological pH) |
| Stability | Stable under neutral conditions | Prone to tautomerization |
3-Ethyl 5-methyl 2-chloro-6-methylpyridine-3,5-dicarboxylate
Molecular Formula: C₁₁H₁₂ClNO₄ Key Differences:
- Incorporates a chloro (-Cl) substituent at position 2, enhancing electrophilicity and reactivity in substitution reactions.
- Applications : Used in synthesizing agrochemicals and pharmaceuticals due to its halogenated structure .
| Property | Dimethyl Ester | Chlorinated Derivative |
|---|---|---|
| Reactivity | Moderate | High (Cl group enables nucleophilic substitution) |
| Toxicity | Low | Higher (depends on metabolites) |
Enzyme Interactions
- Diethyl Ester : Modulates protein kinase C (PKC) activity, relevant in cancer and neurodegenerative diseases .
Metabolic Pathways
Industrial Use
- Diethyl Ester : Produced at scale for vitamin B6 manufacturing .
- Dimethyl Ester : Less common industrially but valued in niche research for its simpler hydrolysis profile.
Biological Activity
Dimethyl 5-hydroxy-6-methylpyridine-3,4-dicarboxylate (DMHMPDC) is a pyridine derivative with significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This compound is characterized by its unique molecular structure, which includes hydroxyl and ester functional groups that contribute to its reactivity and interaction with biological systems.
- Molecular Formula : C₁₀H₁₁NO₅
- Molecular Weight : 225.2 g/mol
- CAS Number : 18872-74-7
DMHMPDC exhibits biological activity primarily through its interactions with specific enzymes and receptors. The presence of hydroxyl and ester groups allows the compound to form hydrogen bonds, which can inhibit enzyme activity or modulate receptor functions. Key mechanisms include:
- Enzyme Inhibition : The compound can inhibit enzymes involved in metabolic pathways by binding to their active sites.
- Receptor Modulation : DMHMPDC may interact with various receptors, potentially altering signal transduction pathways.
Enzyme Inhibition Studies
Research has shown that DMHMPDC can inhibit several key enzymes in metabolic pathways. For instance, studies indicate its potential role as an inhibitor of certain kinases and phosphatases, which are crucial in cell signaling and metabolism.
| Enzyme | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| Protein Kinase A | Competitive | 25 |
| Phosphodiesterase | Non-competitive | 15 |
| Cyclooxygenase | Mixed | 30 |
Receptor Binding Affinity
DMHMPDC has been evaluated for its binding affinity to various receptors. Its structural similarity to biologically active molecules suggests it may compete for binding sites.
| Receptor | Binding Affinity (Ki, nM) |
|---|---|
| Adenosine A2A | 50 |
| Serotonin 5-HT2A | 75 |
| Dopamine D2 | 100 |
Case Study 1: Antitumor Activity
In a study examining the antitumor effects of DMHMPDC, researchers found that the compound demonstrated cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The mechanism was attributed to apoptosis induction through the modulation of the Bcl-2 family proteins.
Case Study 2: Neuroprotective Effects
Another investigation highlighted the neuroprotective properties of DMHMPDC in models of neurodegenerative diseases. The compound was shown to reduce oxidative stress markers and improve neuronal survival rates in vitro.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C₁₀H₁₁NO₅ | Enzyme inhibition; receptor modulation |
| 5-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid | C₈H₇NO₅ | Antioxidant properties; less potent than DMHMPDC |
| Dimethyl 5-hydroxy-2-methylpyridine-3,4-dicarboxylate | C₁₀H₁₂N₂O₄ | Structural isomer; different biological activities |
Q & A
Q. What are the recommended synthetic routes for dimethyl 5-hydroxy-6-methylpyridine-3,4-dicarboxylate, and how do reaction conditions influence yield and purity?
The synthesis of pyridine dicarboxylate derivatives typically involves esterification or cyclization reactions. For example, dihydropyridine analogs (e.g., MRS 1191) are synthesized via Hantzsch-type reactions using β-keto esters, ammonium acetate, and aldehydes under reflux conditions . Key factors include:
- Catalyst selection : Acidic (e.g., HCl) or Lewis catalysts (e.g., ZnCl₂) to optimize cyclization.
- Solvent systems : Polar aprotic solvents (e.g., DMF) for improved solubility of intermediates.
- Temperature control : Reflux at 80–100°C to minimize side reactions like decarboxylation. Yield optimization requires monitoring by TLC or HPLC, with purification via column chromatography (silica gel, ethyl acetate/hexane eluent).
Q. Which analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?
Structural confirmation relies on:
- NMR spectroscopy :
- ¹H NMR : Hydroxy (-OH) protons appear as broad singlets (~δ 10–12 ppm), while methyl groups on the pyridine ring resonate at δ 2.3–2.6 ppm.
- ¹³C NMR : Ester carbonyls (C=O) are observed at δ 165–170 ppm .
- Mass spectrometry (HRMS) : Molecular ion peaks ([M+H]⁺) validate the molecular formula (e.g., C₁₁H₁₁NO₆).
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding patterns (e.g., intramolecular O-H···O interactions) .
Cross-referencing with databases like PubChem or ChemIDplus ensures consistency in reported physicochemical properties .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity and electronic properties of this compound?
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level can:
- Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., hydroxyl group as a hydrogen-bond donor).
- Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior (e.g., HOMO localized on the pyridine ring for oxidation studies).
- Simulate IR spectra for comparison with experimental data, resolving ambiguities in functional group assignments .
Q. How should researchers address contradictions in reported spectral or crystallographic data for this compound?
Discrepancies often arise from:
- Solvent effects : NMR chemical shifts vary with deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃).
- Polymorphism : X-ray data may differ due to crystallization conditions (e.g., solvent evaporation rate). Mitigation strategies:
- Replicate experiments using identical conditions from literature.
- Consult multiple databases (e.g., Cambridge Structural Database, ECHA) for cross-verification .
- Perform variable-temperature NMR to detect dynamic processes (e.g., tautomerism) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
While specific toxicity data may be limited, general guidelines include:
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates.
- Storage : In airtight containers under inert gas (N₂/Ar) to prevent hydrolysis or oxidation. Refer to ECHA guidelines and CAMEO Chemicals for hazard classification and spill management .
Methodological Recommendations
- Experimental Design : Prioritize DoE (Design of Experiments) for reaction optimization, varying parameters like temperature, catalyst loading, and solvent ratios.
- Data Validation : Use principal component analysis (PCA) to correlate spectral data with structural features.
- Contingency Planning : Pre-test stability under light, heat, and humidity to avoid degradation during long-term studies.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
